Quincarbate
Overview
Description
Quincarbate is a compound that has been used for many years in laboratory experiments and scientific research. It is a derivative of quinoline, which is an aromatic hydrocarbon, and is composed of a quinoline ring with a carbamate group attached. The compound has many applications in scientific research, including being used as a substrate for enzymatic reactions, as a reagent in organic synthesis, and as a fluorescent marker for imaging.
Scientific Research Applications
Proteasome Inhibitors in Cancer Treatment Quincarbate derivatives, specifically Schiff base copper complexes of quinoline-2-carboxaldehyde, have shown promise as proteasome inhibitors in prostate cancer cells. A study by Adsule et al. (2006) found that these complexes exhibited dose-dependent antiproliferative and proapoptotic activities in human prostate cancer cell lines.
Potential Role in Oral Implantology and Carcinogenesis In oral implantology, this compound compounds have been investigated for their role in oral carcinogenesis. Hamner (1973) discussed the application of these compounds in the context of clinical research for patient benefit, especially in the field of oral implantology and carcinogenesis research Hamner, J. (1973).
α1-Adrenoceptor Antagonists in Cancer Treatment this compound-related α-adrenoceptor antagonists, such as quinazoline α-antagonists, have been evaluated for their potential in treating prostate cancer. A review by Batty et al. (2016) highlighted their effectiveness in inducing apoptosis and decreasing cell growth in prostate cancer cell lines.
Effects on Benign Prostatic Hyperplasia this compound-related compounds, specifically Quisqualis indica, have shown efficacy in treating benign prostatic hyperplasia (BPH). A study by Wijerathne et al. (2017) demonstrated that QI attenuates BPH in rats through anti-proliferative and pro-apoptotic activities.
Anticancer Properties of Quinolines Quinolines, closely related to this compound, have been studied for their anticancer properties. Rodrigues et al. (2012) synthesized quinolinyl acrylate derivatives and evaluated their effectiveness against human prostate cancer cells both in vitro and in vivo, demonstrating their potential therapeutic usefulness (Rodrigues et al., 2012).
Discovery of Novel Targets of Quinoline Drugs A study by Graves et al. (2002) identified novel targets of quinoline drugs, which share structural similarities with this compound. This research contributes to understanding the action mechanism of quinoline drugs and their potential applications in treating diseases like malaria and arthritis.
Pharmacological Research The effect of quinic acid, a component related to this compound, on the growth of wild yeasts and molds was investigated by Kallio et al. (1985). This study provides insights into the pharmacological properties of quinic acid, which is structurally related to this compound.
Effect on Crop Production and Agricultural Research this compound-related compounds have been studied in the context of agricultural science, such as their influence on crop production. Favorito et al. (2019) investigated the effects of Efficient Microorganisms (EM-4), related to this compound, on quinoa crop production, highlighting its potential in enhancing agricultural productivity (Favorito et al., 2019).
properties
IUPAC Name |
ethyl 10-chloro-3-(ethoxymethyl)-9-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinoline-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO6/c1-3-22-7-9-8-24-16-12(25-9)5-11-13(14(16)18)15(20)10(6-19-11)17(21)23-4-2/h5-6,9H,3-4,7-8H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOPNLGKZVSIIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1COC2=C(O1)C=C3C(=C2Cl)C(=O)C(=CN3)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201023897 | |
Record name | Ethyl 10-chloro-3-(ethoxymethyl)-2,3,6,9-tetrahydro-9-oxo-p-dioxino(2,3-g)quinoline-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201023897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
54340-59-9 | |
Record name | Ethyl 10-chloro-3-(ethoxymethyl)-2,3,6,9-tetrahydro-9-oxo-1,4-dioxino[2,3-g]quinoline-8-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54340-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quincarbate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054340599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quincarbate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287475 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 10-chloro-3-(ethoxymethyl)-2,3,6,9-tetrahydro-9-oxo-p-dioxino(2,3-g)quinoline-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201023897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | QUINCARBATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U40Q9GE876 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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